5-Methyl-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
“5-Methyl-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C8H7F3N2O2 . It is related to “N-Methyl-2-nitro-4-(trifluoromethyl)aniline”, which has a similar structure but includes an additional methyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-nitro-4-(trifluoromethyl)aniline” can be represented by the InChI code: 1S/C8H7F3N2O2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Pharmaceutical Industry .
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA .
- Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Agrochemical and Pharmaceutical Industries
FDA-Approved Drugs
Synthesis of Monoazo Dyes
- Field : Pharmaceutical Industry .
- Application : 4-Nitro-3-trifluoromethyl aniline is used as an intermediate in the synthesis of various drugs, including antibacterial agents, antifungal agents, and anti-inflammatory agents .
- Methods : The specific methods of application or experimental procedures would depend on the specific drug being synthesized .
- Results : The outcomes would also depend on the specific drug, but the use of this compound as an intermediate could potentially enhance the effectiveness or alter the properties of the final drug product .
- Field : Organic Chemistry .
- Application : 4-Nitro-3-trifluoromethyl aniline can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The outcomes would also depend on the specific synthesis process, but the use of this compound as an intermediate could potentially enhance the effectiveness or alter the properties of the final product .
- Field : Organic Chemistry .
- Application : 4-(Trifluoromethyl)aniline was used in the synthesis of 4-(trialkylmethyl)anilines .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The outcomes would also depend on the specific synthesis process, but the use of this compound as an intermediate could potentially enhance the effectiveness or alter the properties of the final product .
Synthesis of Various Drugs
Preparation of 4-Bromo-2-Nitrotrifluorotoluene
Synthesis of 4-(Trialkylmethyl)anilines
- Field : Organic Chemistry .
- Application : 4-Nitro-3-trifluoromethyl aniline can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The outcomes would also depend on the specific synthesis process, but the use of this compound as an intermediate could potentially enhance the effectiveness or alter the properties of the final product .
- Field : Pharmaceutical Industry .
- Application : 4-Nitro-3-trifluoromethyl aniline can be used to prepare flutamide, a non-steroidal anti-androgen drug .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The outcomes would also depend on the specific synthesis process, but the use of this compound as an intermediate could potentially enhance the effectiveness or alter the properties of the final product .
- Field : Organic Chemistry .
- Application : 4-(Trifluoromethyl)aniline was used in the synthesis of 4-(trialkylmethyl)anilines .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The outcomes would also depend on the specific synthesis process, but the use of this compound as an intermediate could potentially enhance the effectiveness or alter the properties of the final product .
Synthesis of 4-Bromo-2-Nitrotrifluorotoluene
Synthesis of Flutamide
Synthesis of 4-(Trialkylmethyl)anilines
properties
IUPAC Name |
5-methyl-2-nitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-2-6(12)7(13(14)15)3-5(4)8(9,10)11/h2-3H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYSPMUZFXCMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696208 | |
Record name | 5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
1813-24-7 | |
Record name | 5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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